molecular formula C11H12Cl2OS B14059998 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14059998
M. Wt: 263.2 g/mol
InChI Key: MDEAVDFKYVJOMU-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one (CAS No. 1806416-07-8) is a chlorinated propanone derivative with the molecular formula C₁₁H₁₂Cl₂OS and a molecular weight of 263.18 g/mol. It features a propan-2-one backbone substituted with a 3-(chloromethyl)-4-(methylthio)phenyl group. This compound is classified as a high-purity active pharmaceutical ingredient (API) intermediate, manufactured under ISO-certified processes for use in pharmaceutical and research industries . Its structural uniqueness lies in the combination of chloromethyl and methylthio substituents on the aromatic ring, which influence its reactivity, solubility, and utility in synthetic pathways.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-4-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-3-4-10(15-2)9(5-8)6-12/h3-5,11H,6H2,1-2H3

InChI Key

MDEAVDFKYVJOMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a suitable phenyl derivative, followed by the introduction of the methylthio group and subsequent chloromethylation. The final step involves the formation of the propan-2-one moiety under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methylation reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group or the chlorine atoms.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and synthetic differences between the target compound and related propanone derivatives:

Compound Name Molecular Formula Key Substituents Synthesis Method Primary Application Reference
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one C₁₁H₁₂Cl₂OS 3-(chloromethyl), 4-(methylthio)phenyl Likely Friedel-Crafts* API intermediate
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₅ClOS Thiophene ring, Cl at β-carbon Friedel-Crafts acylation Model for monoacylation
Elafibranor Intermediate (Formula I in ) Undisclosed 4-(methylthio)phenyl, propanone core Multi-step synthesis Precursor to Elafibranor
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₁ClN₂O Hydrazinylidene, 4-methoxyphenyl Condensation reaction Crystallography studies
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ Chalcone backbone, Cl and hydroxyl groups Claisen-Schmidt condensation Photochemical research

Notes:

  • Friedel-Crafts acylation is a common method for synthesizing aromatic ketones, as seen in and inferred for the target compound due to its propanone-aromatic linkage .
  • The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methylthio group contributes to lipophilicity, impacting bioavailability .

Biological Activity

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound with significant potential in medicinal chemistry and agrochemical applications. This compound, characterized by its unique structural features, has been studied for its biological activities, particularly its antimicrobial and anticancer properties. Understanding the biological activity of this compound is essential for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical formula for 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is C10H10Cl2OSC_{10}H_{10}Cl_2OS. Its structure includes:

  • Chloro Group : Contributes to electrophilic reactivity.
  • Methylthio Group : Enhances nucleophilic character.
  • Propanone Moiety : Provides a ketone functionality that may influence biological interactions.

Molecular Structure

PropertyValue
Molecular FormulaC10H10Cl2OS
Molecular Weight263.18 g/mol
CAS Number1806526-80-6

Antimicrobial Properties

Research has indicated that 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:

  • Induction of apoptosis (programmed cell death).
  • Inhibition of specific signaling pathways involved in cell growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Testing : In vitro assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 30 µM for MCF-7 and 25 µM for A549 cells.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The chloro and methylthio substituents facilitate these interactions, enhancing its reactivity.

Synthesis and Production

The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one typically involves chlorination processes using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Synthesis Overview

StepDescription
Starting Material1-(3-chloromethyl)-4-(methylthio)phenylpropan-2-one
ReagentsThionyl chloride or phosphorus pentachloride
ConditionsInert solvents (e.g., dichloromethane), low temperatures

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